molecular formula C8H14N2O B1414606 (4-tert-Butylisoxazol-3-yl)-methylamine CAS No. 2169507-38-2

(4-tert-Butylisoxazol-3-yl)-methylamine

Cat. No. B1414606
M. Wt: 154.21 g/mol
InChI Key: YLBBRLUOIWAIQH-UHFFFAOYSA-N
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Description

(4-tert-Butylisoxazol-3-yl)-methylamine, also known as TMI or TBOMA, is a nitrogen-containing heterocyclic compound that belongs to the class of isoxazole derivatives12. It contains an isoxazole ring and a tertiary amine group2. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications2.



Synthesis Analysis

TMI was first synthesized by Japanese researchers in the early 2000s1. The exact synthesis process is not detailed in the available sources, but it’s likely to involve complex organic chemistry techniques given the structure of the molecule.



Molecular Structure Analysis

The molecular structure of TMI includes an isoxazole ring, which is a five-membered ring with two nonadjacent oxygen atoms, and a tertiary amine group2. The exact structure analysis is not available in the retrieved sources.



Chemical Reactions Analysis

The specific chemical reactions involving TMI are not detailed in the available sources. However, as a nitrogen-containing heterocyclic compound, it’s likely to participate in various organic reactions.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of TMI are not detailed in the available sources. However, as a nitrogen-containing heterocyclic compound, it’s likely to have certain characteristic properties such as polarity and reactivity.


Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

A study by Iminov et al. (2015) demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids, which are important in various chemical syntheses (Iminov et al., 2015).

Enantioselective Synthesis of Neuroexcitant Analogues

Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, utilizing tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate. This research contributes to the understanding of neuroexcitants and their potential applications in neuroscience (Pajouhesh et al., 2000).

Synthesis of Nucleophilic Bases

Balaban et al. (2004) explored the synthesis of weak nucleophilic bases such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine. This study contributes to the broader field of organic synthesis and the development of compounds for various chemical reactions (Balaban et al., 2004).

Antitumor Activity of Novel Compounds

Maftei et al. (2016) investigated the design, structural characterization, and potential medical application of novel oxadiazole and trifluoromethylpyridine derivatives, starting from compounds such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. This research has implications for the development of new antitumor agents (Maftei et al., 2016).

Safety And Hazards

The safety and hazards associated with TMI are not detailed in the available sources. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

Given its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease1, further research and development of TMI are likely. However, the specific future directions are not detailed in the available sources.


Relevant Papers
The request to analyze all relevant papers could not be fulfilled as the specific papers were not retrieved in the search results. However, the information provided is based on the available web sources12.


properties

IUPAC Name

4-tert-butyl-N-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-10-7(6)9-4/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBBRLUOIWAIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CON=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-tert-Butylisoxazol-3-yl)-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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